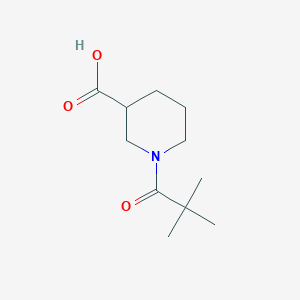

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid

Description

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids It is characterized by a piperidine ring substituted with a 2,2-dimethylpropanoyl group at the first position and a carboxylic acid group at the third position

Properties

IUPAC Name |

1-(2,2-dimethylpropanoyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRYOSPWSCDFEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923177-08-6 | |

| Record name | 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenation of 3-Pyridinecarboxylic Acid to Piperidine-3-Carboxylic Acid

Catalytic Hydrogenation Mechanism

Piperidine-3-carboxylic acid (nipecotic acid) serves as the core intermediate for synthesizing the target compound. The hydrogenation of 3-pyridinecarboxylic acid is catalyzed by palladium on carbon (Pd/C) under high-pressure hydrogen gas (3–5 MPa) at elevated temperatures (90–100°C). This reaction proceeds via heterogeneous catalysis, where hydrogen molecules adsorb onto the Pd/C surface, facilitating the reduction of the aromatic pyridine ring to a saturated piperidine structure. The use of water as a solvent enhances the solubility of the polar carboxylic acid substrate and minimizes side reactions.

Critical Reaction Parameters:

Post-Hydrogenation Workup

Following hydrogenation, the reaction mixture is filtered to remove the Pd/C catalyst. Subsequent vacuum distillation at −0.090 MPa removes ~50% of the aqueous solvent. Methanol is added to the concentrated residue, inducing crystallization of nipecotic acid at 10°C. Centrifugation yields the pure product with a melting point >300°C and a molar yield of 85–96%.

Acylation of Piperidine-3-Carboxylic Acid with Pivaloyl Chloride

Reaction Design and Optimization

The secondary amine group of nipecotic acid undergoes acylation with 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., triethylamine) to form the target compound. The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under reflux (40–60°C) for 4–6 hours.

Key Considerations:

- Stoichiometry : A 1.2:1 molar ratio of pivaloyl chloride to nipecotic acid ensures complete acylation.

- Base Selection : Triethylamine neutralizes HCl generated during the reaction, preventing protonation of the amine and facilitating nucleophilic attack.

- Solvent Choice : Polar aprotic solvents like DCM enhance reagent solubility without participating in side reactions.

Purification and Characterization

Post-acylation, the reaction mixture is washed with water to remove excess base and acid byproducts. The organic layer is dried over sodium sulfate and concentrated via rotary evaporation. Recrystallization from methanol/water (3:1 v/v) yields 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylic acid as a white crystalline solid. Purity is confirmed via HPLC (>98%) and nuclear magnetic resonance (NMR) spectroscopy.

Comparative Analysis of Synthetic Routes

Alternative Catalysts and Conditions

While Pd/C is the preferred catalyst for hydrogenation, alternative catalysts like Raney nickel were historically used but require higher pressures (up to 10 MPa) and exhibit lower tolerance to alkaline conditions. The Pd/C system offers superior selectivity and milder reaction parameters, reducing energy consumption and equipment costs.

Yield and Scalability

Industrial-scale production (e.g., 100 kg batches) demonstrates consistent yields of 96.78% for nipecotic acid, ensuring cost-effective synthesis of the target compound. Large-scale acylation processes utilize continuous stirred-tank reactors (CSTRs) to maintain optimal temperature and mixing, achieving >90% conversion rates.

Physicochemical Properties and Applications

Industrial Applications

This compound is a key intermediate in pharmaceuticals, particularly for synthesizing protease inhibitors and neuromodulators. Its sterically hindered pivaloyl group enhances metabolic stability, making it valuable in drug design.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Various electrophiles and nucleophiles under appropriate conditions, such as halogenation using halogens or nucleophilic substitution with amines.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid is primarily utilized in the development of pharmaceuticals due to its potential therapeutic effects. Some key applications include:

- Antidepressants and Antipsychotics : Compounds derived from piperidine structures are often investigated for their efficacy in treating mood disorders and schizophrenia. For instance, derivatives have shown promise as selective serotonin reuptake inhibitors (SSRIs) and antipsychotic agents .

- Anti-Alzheimer's Agents : Research has indicated that piperidine derivatives can act as acetylcholinesterase inhibitors, which are crucial in managing Alzheimer's disease. The compound's ability to inhibit oxidative stress also positions it as a candidate for further studies targeting neurodegenerative diseases .

- Analgesics : The analgesic properties of piperidine derivatives have been explored extensively. Compounds similar to this compound are being investigated for their potential in pain management .

Synthesis and Derivatives

The synthesis of this compound typically involves amidation reactions with various carboxylic acids and amines. The use of boron-based reagents has been noted for facilitating these reactions efficiently .

Table 1: Synthesis Methods

Case Studies

Several studies have highlighted the efficacy of piperidine derivatives in clinical settings:

- Study on Alzheimer’s Disease : A series of compounds derived from this compound were evaluated for their antioxidant properties and ability to inhibit acetylcholinesterase. Results showed significant inhibition rates, suggesting potential as multi-targeting agents against Alzheimer’s disease .

- Analgesic Activity : Research involving the modification of piperidine structures demonstrated enhanced analgesic effects compared to traditional opioids. These findings indicate the potential for developing safer pain management alternatives using derivatives of this compound .

- Anticancer Properties : A recent study synthesized multiple derivatives based on the piperidine framework, demonstrating selective inhibition of cancer cell proliferation. This highlights the compound's versatility in targeting various cancer types .

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid can be compared with other piperidine carboxylic acids, such as:

Piperidine-3-carboxylic acid: Lacks the 2,2-dimethylpropanoyl group, resulting in different chemical properties and reactivity.

1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the fourth position, leading to different biological activity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a piperidine core substituted with a 2,2-dimethylpropanoyl group at the first position and a carboxylic acid group at the third position. This unique substitution pattern contributes to its distinct chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The piperidine moiety is particularly important for its binding affinity and selectivity towards specific receptors. For instance, studies indicate that compounds with a piperidine structure can effectively modulate histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neuropharmacology .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Analgesic Activity : It has been shown to possess analgesic properties, particularly through dual-targeting mechanisms involving histamine H3 and sigma-1 receptors . This dual action may enhance its efficacy in treating nociceptive and neuropathic pain.

- Neuroprotective Effects : The compound is being investigated for its neuroprotective potential, which may be beneficial in treating neurodegenerative diseases . Its structure allows it to influence neurotransmitter systems that are critical in neuroprotection.

- Antioxidant Properties : Some derivatives of piperidine compounds have demonstrated antioxidant activity, which could be relevant in preventing oxidative stress-related damage in various diseases .

Study on Pain Management

A recent study explored the efficacy of piperidine-based ligands in managing pain. The compound demonstrated significant analgesic effects in both acute and chronic pain models. The research highlighted the importance of the piperidine structure in achieving high binding affinity for sigma-1 receptors, which are crucial for modulating pain pathways .

Neuroprotective Research

In another study focused on neurodegenerative diseases, derivatives of this compound were synthesized and evaluated for their protective effects against neuronal damage. The findings suggested that these compounds could inhibit apoptosis in neuronal cells, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Piperidine-3-carboxylic acid | Lacks 2,2-dimethylpropanoyl group | Limited receptor interaction |

| 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid | Carboxylic acid at fourth position | Different receptor selectivity |

| Nipecotic Acid Derivatives | Known GABA reuptake inhibitors | Neuroprotective effects |

This table illustrates how structural variations influence the biological activities of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via acylation of piperidine-3-carboxylic acid using 2,2-dimethylpropanoyl chloride. Key parameters include:

- Temperature control (0–5°C) to minimize side reactions like hydrolysis.

- Use of a base (e.g., triethylamine) to neutralize HCl byproducts.

- Anhydrous conditions under inert gas (N₂/Ar) to prevent reagent degradation.

- Post-reaction purification via recrystallization (e.g., ethyl acetate/hexane) or flash chromatography (silica gel, eluent: dichloromethane/methanol gradient) .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- Purity : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210–254 nm. Compare retention times against standards.

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include piperidine ring protons (δ 1.5–3.5 ppm) and the dimethylpropanoyl methyl groups (singlet at δ 1.2 ppm).

- HRMS : Theoretical [M+H]⁺ for C₁₁H₁₉NO₃: 214.1437.

- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer : Store at –20°C in amber vials under inert gas (argon). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed carboxylic acid) should be <5% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across studies?

- Methodological Answer :

- Controlled Solubility Testing : Use standardized solvents (DMSO, ethanol, PBS pH 7.4) at 25°C under nitrogen. Measure saturation solubility via gravimetric analysis or UV spectrophotometry.

- Polymorph Screening : Analyze crystalline forms via XRPD; different polymorphs may exhibit variable solubility.

- Analytical Validation : Cross-validate results using LC-MS to rule out impurities interfering with UV-based measurements .

Q. What strategies are effective in analyzing the compound’s metabolic stability in hepatic microsomal assays?

- Methodological Answer :

- Incubation Conditions : Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) at 37°C. Terminate reactions with ice-cold acetonitrile at 0, 5, 15, 30, and 60 min.

- Quantification : LC-MS/MS with a stable isotope-labeled internal standard (e.g., d₃-1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid).

- Data Normalization : Correct for non-enzymatic degradation via control samples without NADPH .

Q. How can computational modeling predict the compound’s reactivity under varying pH conditions?

- Methodological Answer :

- pKa Prediction : Use software like MarvinSketch or ACD/Labs to estimate ionizable groups (e.g., carboxylic acid pKa ~3–4).

- Hydrolysis Simulation : Apply density functional theory (DFT) to model nucleophilic attack on the dimethylpropanoyl group at pH 1–10. Validate experimentally via ¹H NMR kinetics in buffered solutions .

Q. What experimental approaches address contradictions in reported bioactivity data?

- Methodological Answer :

- Dose-Response Reproducibility : Test across multiple cell lines (e.g., HEK293, HepG2) with strict adherence to assay protocols (e.g., ATP-based viability assays).

- Off-Target Screening : Use kinase profiling panels to identify non-specific interactions.

- Batch Variability Analysis : Compare results across independently synthesized batches to rule out impurity-driven effects .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water for 15 min; for inhalation, move to fresh air and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.